

A Technical Guide to the Spectroscopic Characterization of HC Yellow No. 7

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: HC Yellow NO. 7

Cat. No.: B010649

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This document provides an in-depth technical guide on the spectroscopic characterization of **HC Yellow No. 7** (CAS No. 104226-21-3), a key ingredient in semi-permanent hair dye formulations.[1] As a synthetic azo dye, its chemical identity, purity, and stability are paramount for both product efficacy and consumer safety. This guide is designed for researchers, quality control analysts, and drug development professionals, offering a detailed exploration of the Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data that define this molecule. The methodologies and interpretations presented herein are grounded in established analytical principles to ensure scientific integrity and trustworthiness.

Introduction to HC Yellow No. 7

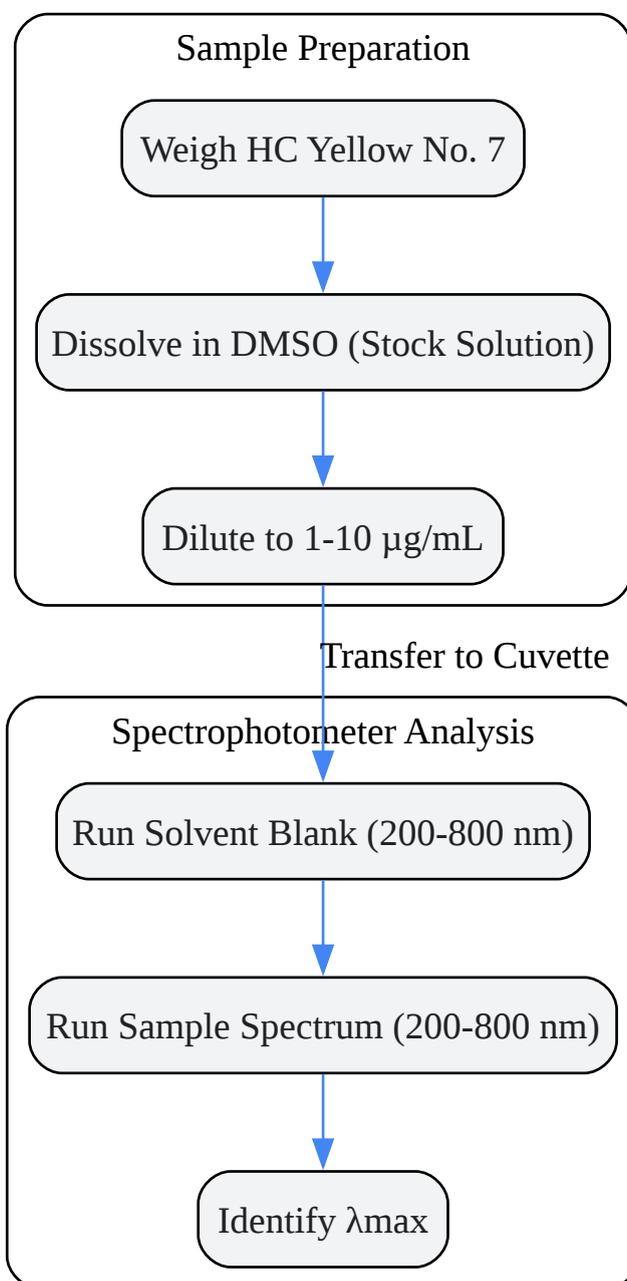
HC Yellow No. 7, chemically known as 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol, belongs to the azo class of dyes.[2][3] Its structure, featuring a chromophoric azo group (-N=N-) connecting two substituted aromatic rings, is responsible for its vibrant yellow color. The molecular formula is $C_{17}H_{22}N_4O_2$. [2] Spectroscopic analysis is non-negotiable for confirming the structure of synthesized batches and for identifying any impurities, ensuring the material meets the stringent requirements for cosmetic use. The Scientific Committee on Consumer Safety (SCCS) has confirmed that the spectroscopic data for reference batches of **HC Yellow No. 7** are in accordance with its proposed structure, forming the basis of its safety assessment.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a cornerstone technique for characterizing azo dyes, as it directly probes the electronic transitions that give rise to their color. The extended π -system of **HC Yellow No. 7** results in strong absorption in the visible region of the electromagnetic spectrum.

The choice of UV-Vis spectroscopy is predicated on its ability to provide a distinct electronic fingerprint of the molecule. The position (λ_{max}) and intensity of the absorption bands are highly sensitive to the molecular structure and the solvent environment. For quality control, any deviation in the λ_{max} or the appearance of unexpected shoulders on the main absorption peaks can indicate the presence of impurities or degradation products. The analysis is typically performed in a dilute solution to ensure adherence to the Beer-Lambert Law, allowing for quantitative analysis if required.

- **Solvent Selection:** Choose a UV-grade solvent in which **HC Yellow No. 7** is readily soluble. Dimethyl sulfoxide (DMSO) is a suitable choice, as its UV cutoff is well below the analyte's absorption maxima.^[1]
- **Sample Preparation:** Prepare a stock solution of **HC Yellow No. 7** in the chosen solvent at a concentration of approximately 100 $\mu\text{g/mL}$. From this stock, prepare a dilution to a final concentration within the linear range of the spectrophotometer (typically 1-10 $\mu\text{g/mL}$).
- **Instrumentation:** Use a calibrated double-beam UV-Vis spectrophotometer.
- **Blank Correction:** Record a baseline spectrum using a cuvette filled with the pure solvent. This spectrum is automatically subtracted from the sample spectrum to correct for solvent absorption and instrumental drift.
- **Data Acquisition:** Fill a quartz cuvette with the diluted sample solution and place it in the spectrophotometer. Scan the sample from 200 to 800 nm to capture both UV and visible absorptions.
- **Data Processing:** Identify the wavelengths of maximum absorbance (λ_{max}).



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Caption: UV-Vis Spectroscopy Workflow for **HC Yellow No. 7**.

The electronic spectrum of **HC Yellow No. 7** is characterized by two distinct absorption maxima in the visible range. This is consistent with the complex electronic system of the molecule, involving $\pi \rightarrow \pi^*$ transitions across the azo-benzene chromophore.

Parameter	Observed Value	Source
$\lambda_{\text{max 1}}$	419.0 nm	SCCS/1292/10[1]
$\lambda_{\text{max 2}}$	449.8 nm	SCCS/1292/10[1]

The presence of these two well-defined peaks is a critical identity confirmation point for **HC Yellow No. 7**. The peak at the higher wavelength (~450 nm) is characteristic of the extended conjugation of the azo dye system.

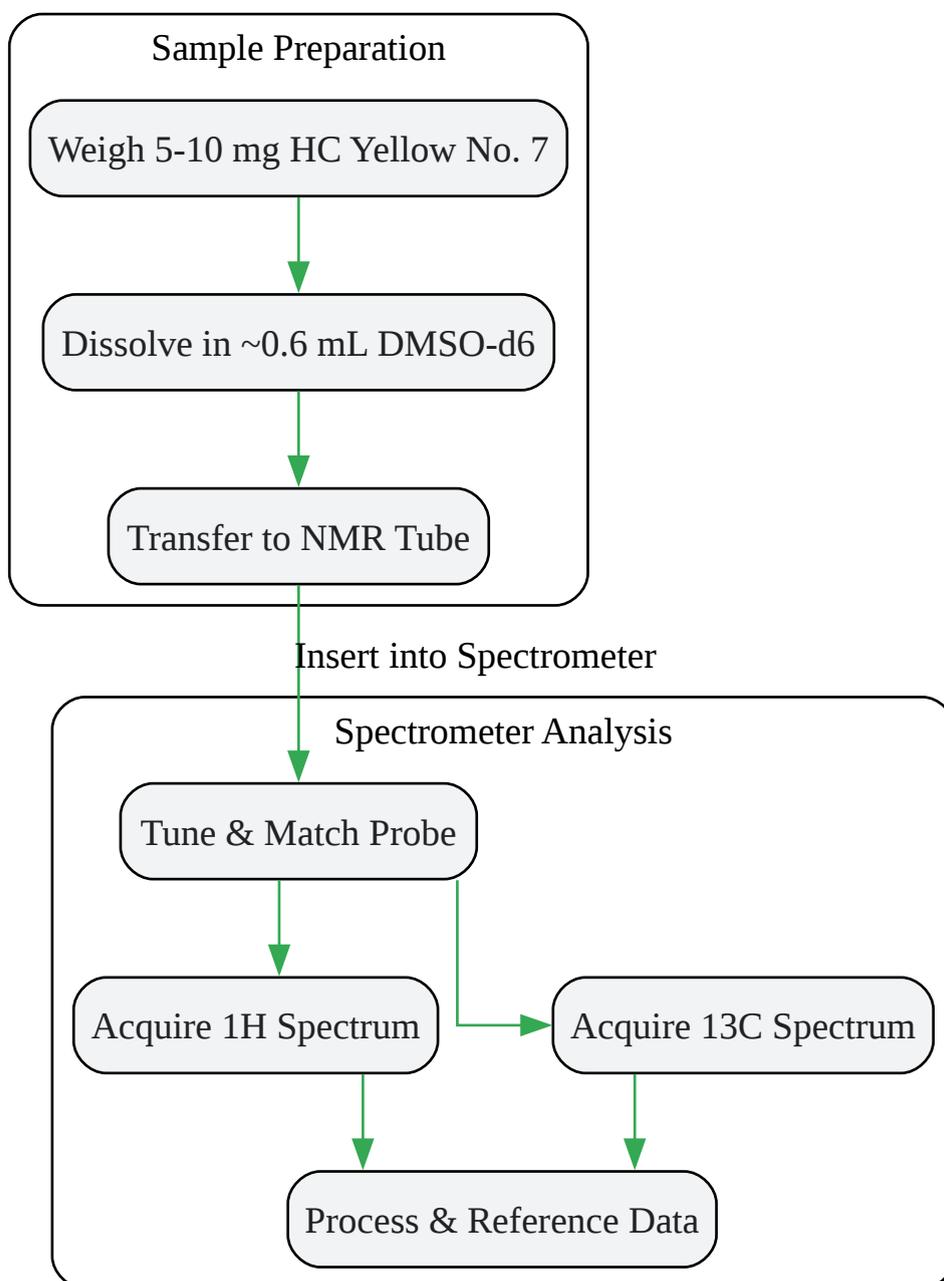
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. Both ^1H (proton) and ^{13}C NMR are essential for verifying the precise arrangement of atoms in the **HC Yellow No. 7** molecule, providing an unambiguous confirmation of its identity.

While UV-Vis confirms the chromophore, NMR confirms the entire molecular skeleton. ^1H NMR provides information on the number of different types of protons, their connectivity, and their chemical environment. ^{13}C NMR complements this by providing a count of the unique carbon atoms. For a molecule like **HC Yellow No. 7**, NMR is crucial to differentiate it from potential isomers and to confirm the positions of the methyl group, the amino group, and the N,N-di(beta-hydroxyethyl)amino side chain on the aromatic rings. The choice of a deuterated solvent like DMSO- d_6 is strategic; it solubilizes the compound and its residual proton signal provides a convenient internal standard for chemical shift referencing.[4]

- Solvent Selection: Use a high-purity deuterated solvent such as DMSO- d_6 .
- Sample Preparation: Dissolve 5-10 mg of **HC Yellow No. 7** in approximately 0.6-0.7 mL of the deuterated solvent directly in a 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Tune and match the probe for the ^1H frequency.

- Acquire a standard one-pulse spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.
- Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₅ at $\delta \sim 2.50$ ppm.
- ¹³C NMR Acquisition:
 - Tune and match the probe for the ¹³C frequency.
 - Acquire a spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
 - Process the data similarly and reference the spectrum to the solvent signal of DMSO-d₆ at $\delta \sim 39.52$ ppm.



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Caption: NMR Spectroscopy Workflow for **HC Yellow No. 7**.

While the SCCS has confirmed that the NMR spectra are consistent with the structure, the specific chemical shifts are not published.[1] The following tables provide the expected chemical shifts and assignments based on the known structure and standard correlation tables. These serve as a benchmark for laboratory analysis.

Table: Predicted ^1H NMR Signals (in DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8-7.5	m	4H	Protons on aminophenyl ring
~7.0-6.5	m	3H	Protons on substituted phenyl ring
~6.0	br s	2H	-NH ₂ (primary amine)
~4.8	t	2H	-OH (hydroxyl)
~3.6	m	4H	N-CH ₂ -CH ₂ -OH
~3.5	m	4H	N-CH ₂ -CH ₂ -OH

| ~2.2 | s | 3H | Ar-CH₃ (methyl) |Table: Predicted ^{13}C NMR Signals (in DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~150-140	Aromatic C-N, C-N=N
~130-110	Aromatic C-H, C-C
~60	-CH ₂ -OH
~50	N-CH ₂ -

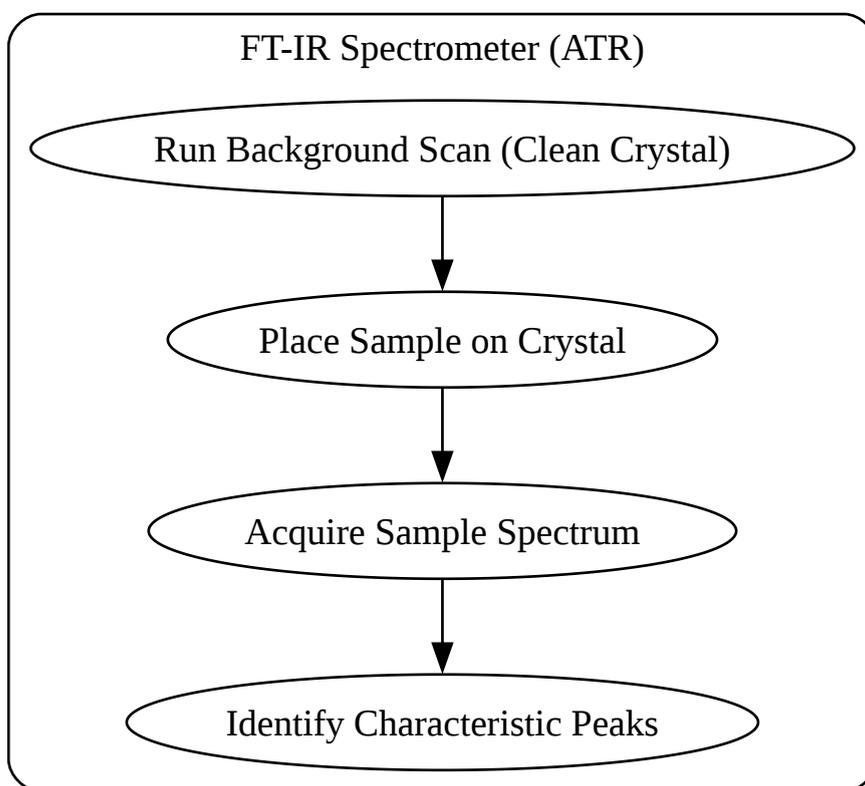
| ~17 | Ar-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. For **HC Yellow No. 7**, IR can confirm the presence of amine (-NH), hydroxyl (-OH), aromatic (C=C), and azo (-N=N-) groups, providing further structural verification.

The utility of IR spectroscopy lies in its ability to quickly confirm the presence or absence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy levels. For a quality check, the IR spectrum provides a unique "fingerprint" for the molecule. The absence of an expected peak (e.g., the O-H stretch) or the appearance of an unexpected one (e.g., a carbonyl C=O stretch) would immediately flag the sample as impure or incorrect. The analysis is typically performed on the neat solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

- **Instrumentation:** Use a Fourier Transform Infrared (FT-IR) spectrometer, preferably with an ATR accessory.
- **Background Scan:** Before analyzing the sample, run a background scan with a clean, empty ATR crystal. This spectrum of the ambient environment (air, CO₂) is stored and subtracted from the sample spectrum.
- **Sample Application:** Place a small amount of the solid **HC Yellow No. 7** powder directly onto the ATR crystal.
- **Pressure Application:** Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Collect the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹.
- **Data Processing:** Perform an ATR correction if necessary and label the major absorption peaks.



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Sources

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of HC Yellow No. 7]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b010649#hc-yellow-no-7-spectroscopic-data-uv-vis-nmr-ir>]

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